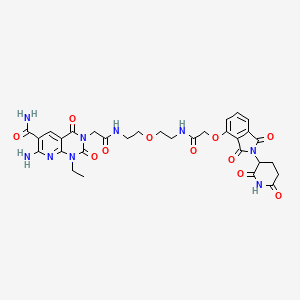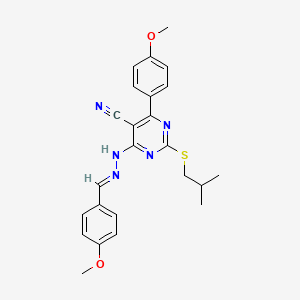
2-Fluorobenzaldehyde;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzaldehyde;hydrofluoride is an organic compound with the molecular formula C7H5FO. It is a derivative of benzaldehyde, where one hydrogen atom on the benzene ring is replaced by a fluorine atom at the ortho position. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorobenzaldehyde can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 2-chlorobenzaldehyde with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, 2-Fluorobenzaldehyde is often produced by the halogen-exchange fluorination of 2-chlorobenzaldehyde. This process involves the use of a fluoride salt, such as potassium fluoride, and a polar aprotic solvent, such as DMSO, under controlled temperature conditions .
Types of Reactions:
Oxidation: 2-Fluorobenzaldehyde can undergo oxidation reactions to form 2-fluorobenzoic acid.
Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorobenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly in the inhibition of tyrosinase activity.
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of mushroom tyrosinase by binding to the enzyme’s active site. This inhibition is competitive for diphenolase activity and mixed-type for monophenolase activity . The fluorine atom’s presence enhances the compound’s ability to interact with the enzyme, leading to its inhibitory effects.
Comparación Con Compuestos Similares
2-Chlorobenzaldehyde: Similar in structure but with a chlorine atom instead of fluorine.
3-Fluorobenzaldehyde: The fluorine atom is at the meta position.
4-Fluorobenzaldehyde: The fluorine atom is at the para position.
Uniqueness: 2-Fluorobenzaldehyde is unique due to the position of the fluorine atom, which significantly influences its reactivity and interaction with other molecules. The ortho position of the fluorine atom makes it more reactive in certain substitution reactions compared to its meta and para counterparts .
Propiedades
Fórmula molecular |
C7H6F2O |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2-fluorobenzaldehyde;hydrofluoride |
InChI |
InChI=1S/C7H5FO.FH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H |
Clave InChI |
YSGZBAKHDXKQTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


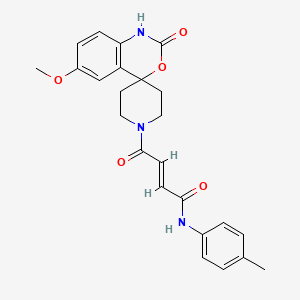
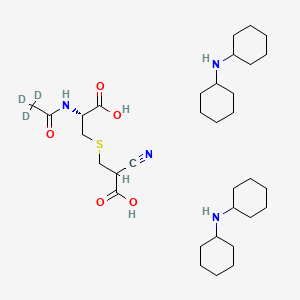
![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)

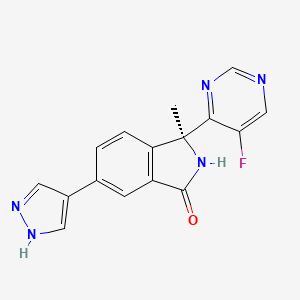




![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
